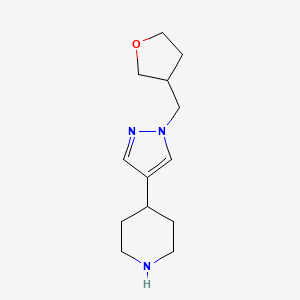
4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidin
Übersicht
Beschreibung
The compound “4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a pyrazole ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran, pyrazole, and piperidine rings would give the molecule a complex three-dimensional structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The pyrazole and piperidine rings could also participate in various reactions, depending on the specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
Wissenschaftliche Forschungsanwendungen
Insektizide Aktivitäten
Die strukturellen Analoga dieser Verbindung wurden auf ihre insektiziden Eigenschaften untersucht. Insbesondere Modifikationen im Tetrahydro-3-furylmethyl-Teil ähnlicher Moleküle haben unterschiedliche Grade an insektizider Aktivität gezeigt . Die fragliche Verbindung könnte potenziell mit verschiedenen Substituenten synthetisiert werden, um ihre Wirksamkeit gegen verschiedene Insekten-Schädlinge zu bewerten, was zur Entwicklung neuer Pestizide beitragen würde.
Antifungal-Anwendungen
Verbindungen mit einer ähnlichen Tetrahydrofuran-Einheit wurden bei der Behandlung von Mykosen eingesetzt . Die Verbindung könnte auf ihre antifungalen Eigenschaften untersucht werden, insbesondere gegen Pilze, die Biofilme produzieren, die gegen viele konventionelle Behandlungen resistent sind. Dies könnte zur Entwicklung neuer Antimykotika oder Behandlungen für Krankheiten im Zusammenhang mit Mykosen führen.
Pharmazeutische Forschung
Das Strukturgerüst von 4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidin deutet auf ein Potenzial für pharmazeutische Anwendungen hin. Seine Analoga wurden bei der Synthese von Verbindungen mit medizinischen Eigenschaften verwendet . Die Forschung zu dieser Verbindung könnte sich auf ihre Pharmakokinetik, Pharmakodynamik und ihr Potenzial als Therapeutikum konzentrieren.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-14-5-2-12(1)13-7-15-16(9-13)8-11-3-6-17-10-11/h7,9,11-12,14H,1-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVYSVOKDSINMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


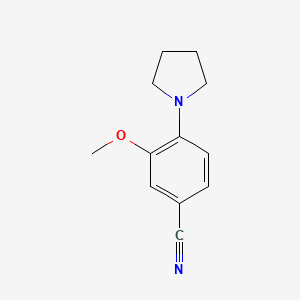
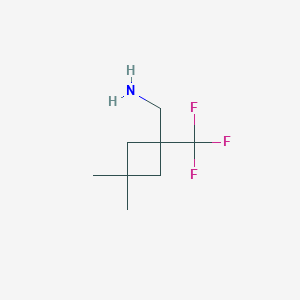

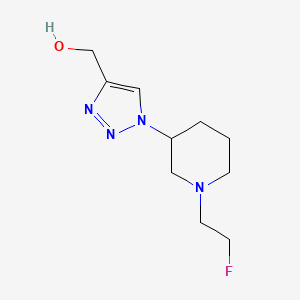
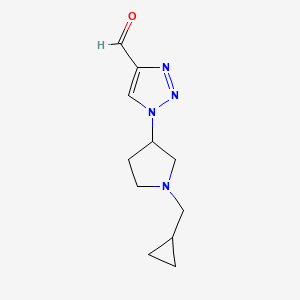
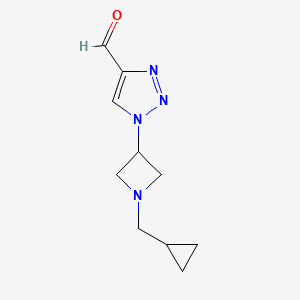
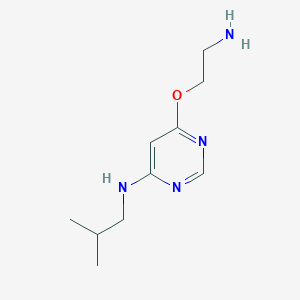
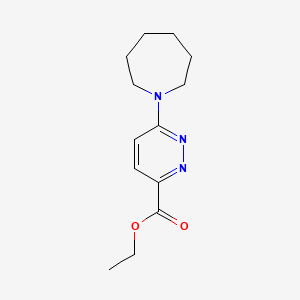
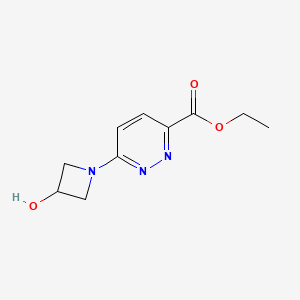
![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)
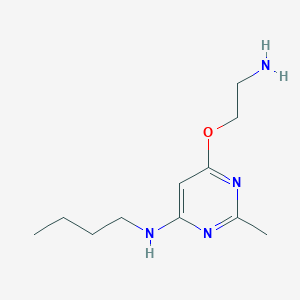

![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
